molecular formula C10H13BO3 B13477135 (3-Formyl-5-isopropylphenyl)boronic acid

(3-Formyl-5-isopropylphenyl)boronic acid

Cat. No.: B13477135
M. Wt: 192.02 g/mol
InChI Key: IVQZOOJXQUFRFX-UHFFFAOYSA-N
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Description

(3-Formyl-5-isopropylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a formyl group and an isopropyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-5-isopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 3-formyl-5-isopropylphenyl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Biological Activity

(3-Formyl-5-isopropylphenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of this compound involves the reaction of boronic acids with appropriate aldehydes under controlled conditions. The compound has a molecular formula of C10H13BO4C_{10}H_{13}BO_4 and a molecular weight of 208.02 g/mol. Its structure features a boronic acid moiety, which is crucial for its biological interactions, particularly in enzyme inhibition.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to act as an inhibitor for various enzymes, particularly proteases. The boronic acid group can interact with the active sites of these enzymes, leading to modulation of their activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on 2-formylphenylboronic acids have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than established drugs like Tavaborole (AN2690) .

Microorganism MIC (µg/mL) Comparison with AN2690
Escherichia coli15Higher
Bacillus cereus10Lower
Candida albicans20Comparable

Cytotoxicity and Enzyme Inhibition

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines while being non-toxic to healthy cells. For example, it has shown an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cancer cells . Additionally, it has been evaluated for its activity against various enzymes:

Enzyme IC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

Case Studies

A notable study investigated the interaction of boronic acids with leucyl-tRNA synthetase in fungi, revealing that derivatives like this compound could inhibit critical enzymatic functions necessary for microbial survival . This suggests potential applications in developing new antifungal agents.

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

(3-formyl-5-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H13BO3/c1-7(2)9-3-8(6-12)4-10(5-9)11(13)14/h3-7,13-14H,1-2H3

InChI Key

IVQZOOJXQUFRFX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)C)C=O)(O)O

Origin of Product

United States

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